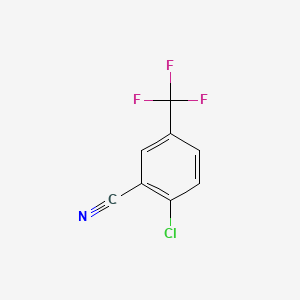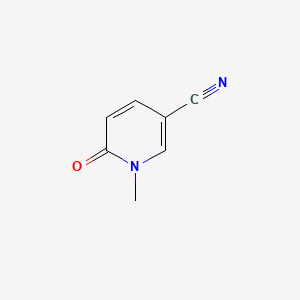
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
描述
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O. It is a derivative of pyridine, characterized by a nitrile group at the third position and a methyl group at the first position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
化学反应分析
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, photographic chemicals, and fungicides.
作用机制
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block AP-1-mediated luciferase activity, indicating its potential anti-inflammatory function. The compound’s effects are mediated through its interaction with cellular signaling pathways, leading to modulation of gene expression and cellular responses .
相似化合物的比较
Similar Compounds
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-methyl-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICDFLICODYZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227611 | |
| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-45-6 | |
| Record name | 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of Nudiflorine using liquid ammonia-potassium permanganate?
A1: The synthesis of Nudiflorine using liquid ammonia-potassium permanganate offers a novel approach to introducing an imino group to specific positions on substituted pyridinium salts. This method showcases regioselectivity, influenced by the substituent present on the pyridinium ring. [, ] For instance, when the substituent is a hydrogen, CONH2, or C6H5 at the C-6 position, imination occurs at that specific carbon. Conversely, a methyl group at the C-2 position directs imination to that site. [] This approach highlights the potential of this reagent combination in selectively modifying pyridinium compounds, leading to the synthesis of compounds like Nudiflorine.
Q2: How does the structure of Nudiflorine relate to its identification in Mallotus milliettii?
A2: The identification of Nudiflorine within the cane of Mallotus milliettii was achieved through a combination of isolation techniques and spectral analysis. [] The researchers employed various chromatographic methods like silica gel, RP-18, and Sephadex LH-20 to isolate the compound. Subsequently, spectroscopic techniques were used to elucidate its structure and confirm its identity as Nudiflorine, highlighting the power of these analytical tools in natural product chemistry.
Q3: Has Nudiflorine been investigated as a potential intermediate in biosynthetic pathways?
A3: Yes, research has explored the possibility of Nudiflorine acting as an intermediate in the biosynthesis of ricinine. [] A study investigated whether 1,4-dihydro-1-methyl-4-oxonicotinonitrile (another name for Nudiflorine) could be involved in the pathway leading from nicotinic or quinolinic acid to ricinine in Ricinus communis L. [] This exploration stemmed from the observation that both Nudiflorine and the related 6-oxonicotinonitrile are produced during the enzymatic oxidation of nicotinonitrile methiodide by enzymes extracted from castor seedlings. []
Q4: Beyond Mallotus milliettii, is Nudiflorine found in other plant sources?
A4: Yes, Nudiflorine has been isolated from Trewia nudiflora, a plant known for its medicinal properties. [, ] In fact, the alkaloid's name, "Nudiflorine," originates from this plant species. [] The presence of Nudiflorine in Trewia nudiflora, alongside other bioactive compounds, contributes to the plant's potential use in traditional medicine. [] This finding further underscores the importance of exploring natural sources for novel chemical entities with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


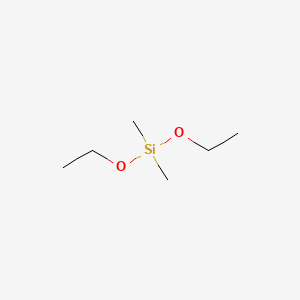
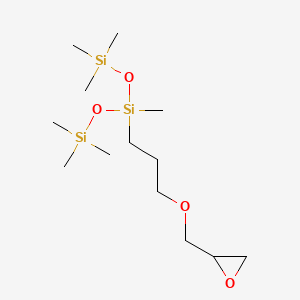
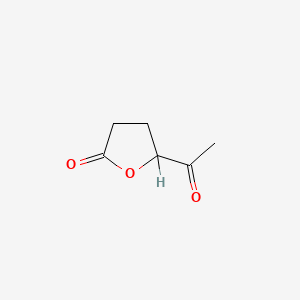



![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)
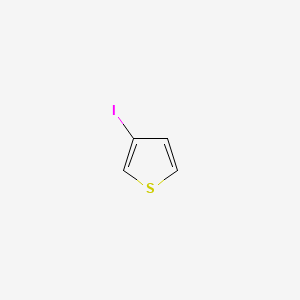
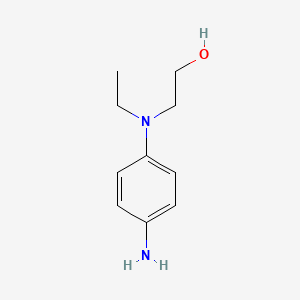


![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)
